molecular formula C20H16O6S B14629328 Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate CAS No. 57467-51-3

Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate

Cat. No.: B14629328
CAS No.: 57467-51-3
M. Wt: 384.4 g/mol
InChI Key: VLFSLBVUJFLRNH-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C18H16O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two methoxyphenyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the carboxylate groups can produce alcohols or aldehydes.

Scientific Research Applications

Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is unique due to the presence of both methoxyphenyl and carboxylate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

57467-51-3

Molecular Formula

C20H16O6S

Molecular Weight

384.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate

InChI

InChI=1S/C20H16O6S/c1-23-13-3-7-15(8-4-13)25-19(21)17-11-12-18(27-17)20(22)26-16-9-5-14(24-2)6-10-16/h3-12H,1-2H3

InChI Key

VLFSLBVUJFLRNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(S2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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